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molecular formula C10H9Cl2N B7892442 3-(Chloromethyl)quinolin-1-ium;chloride

3-(Chloromethyl)quinolin-1-ium;chloride

Cat. No. B7892442
M. Wt: 214.09 g/mol
InChI Key: KZLDLNZHGOGVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012967B2

Procedure details

3-Quinolinylmethanol (that prepared step (i) above) was dissolved in DCM (2 mL) and SOCl2 (5 mL) was added (dropwise initially) to the solution, which was then refluxed for 1 h. The DCM and excess SOCl2 were then removed under reduced pressure to yield the sub-title compound, which was employed directly in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH2:11]O)[CH:2]=1.O=S(Cl)[Cl:15]>C(Cl)Cl>[Cl-:15].[Cl:15][CH2:11][C:3]1[CH:2]=[NH+:1][C:10]2[C:5]([CH:4]=1)=[CH:6][CH:7]=[CH:8][CH:9]=2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)CO
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The DCM and excess SOCl2 were then removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Cl-].ClCC=1C=[NH+]C2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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